N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3-Methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 3-methoxyphenyl carboxamide group at position 6 and a methyl group at position 3. This compound belongs to a broader class of thiazolopyrimidine derivatives, which are explored for diverse pharmacological activities, including enzyme inhibition and protein interaction modulation .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-8-22-15-16-7-12(14(20)18(9)15)13(19)17-10-4-3-5-11(6-10)21-2/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPXACSFCQFTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a pyrimidine derivative. Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory. They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.
Mode of Action
Based on the known actions of pyrimidine derivatives, it can be inferred that this compound may interact with its targets (inflammatory mediators) and inhibit their expression and activities.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to inflammation. The compound may inhibit the expression and activities of certain vital inflammatory mediators, thereby affecting the biochemical pathways associated with inflammation.
Pharmacokinetics
It is known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells. This property could potentially impact the absorption, distribution, metabolism, and excretion (ADME) of the compound, and thus its bioavailability.
Result of Action
The result of the action of this compound is likely the inhibition of inflammation. By inhibiting the expression and activities of certain vital inflammatory mediators, the compound may reduce inflammation.
Biological Activity
N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, focusing on its antimicrobial , anti-inflammatory , and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H13N3O3S
- Molecular Weight : 315.35 g/mol
- Structural Features : The compound features a thiazole ring fused with a pyrimidine ring, along with methoxy and carboxamide functional groups that enhance its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
Key Findings :
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent inhibitory effects against various pathogenic bacteria, including Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 μM for certain derivatives.
- Broad Spectrum Activity : It also showed antifungal activity against Candida species and selective action against Gram-positive bacteria such as Micrococcus luteus and some Gram-negative microorganisms like Citrobacter freundii.
Anti-inflammatory Activity
The mechanism of action for this compound primarily involves the modulation of inflammatory mediators.
Mechanism Insights :
- The compound interferes with signaling pathways that regulate immune responses, potentially through inhibition of specific enzymes related to inflammation.
- It modulates cytokines and chemokines crucial in the inflammatory response, contributing to its anti-inflammatory effects.
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties.
Research Findings :
- In vitro studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Molecular docking studies revealed strong binding interactions between the compound and target enzymes involved in cancer progression, suggesting a potential mechanism for its anticancer activity.
In Vivo Studies
In animal models, compounds similar to this compound have shown promising results in reducing inflammation markers and enhancing recovery from infections.
Molecular Docking Studies
Molecular docking simulations have revealed strong binding interactions between the compound and target enzymes such as DNA gyrase, suggesting a mechanism for its antibacterial activity through competitive inhibition.
Comparative Analysis of Thiazolo[3,2-a]pyrimidine Derivatives
The following table summarizes the biological activities of selected thiazolo[3,2-a]pyrimidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Hydroxy group on aromatic ring | Antimicrobial and anti-inflammatory |
| Related Thiazolopyrimidines | Various substitutions | Antibacterial and anticancer activities |
Comparison with Similar Compounds
Positional Isomerism of Methoxy Substitution
- 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 313705-12-3): Differs in the methoxy group position (para vs. meta). However, steric hindrance near the amide linkage could differ, affecting target binding .
Electron-Withdrawing vs. Electron-Donating Groups
- 7-Methyl-5-(4-nitrophenyl)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 5975-86-0) :
Extended Carbon Chains and Lipophilicity
- N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851943-68-5): Features a phenethyl linker with para-methoxy. This modification could influence pharmacokinetics .
Halogen and Mixed Substituents
- N-(3-Chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 945111-24-0): Combines chloro and methoxy groups on the phenyl ring. However, steric bulk could reduce solubility compared to the target compound .
Physicochemical Properties and Solubility
- Hydrogen Bonding and Solubility: The target compound’s meta-methoxy group may reduce crystallinity compared to para-substituted analogues, improving solubility.
Lipophilicity (LogP) :
- Phenethyl-linked derivatives (CAS 851943-68-5) likely exhibit higher LogP values than the target compound, favoring blood-brain barrier penetration but requiring formulation adjustments for delivery .
Q & A
Q. What are the optimal synthetic routes for preparing N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrimidine precursors with thiazole-forming reagents. For example, analogs of this class are synthesized by refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in a mixture of glacial acetic acid and acetic anhydride. Sodium acetate is used as a catalyst, and recrystallization from ethyl acetate/ethanol yields pure crystals . Key parameters include reaction time (8–10 hours), temperature (reflux conditions), and stoichiometric ratios (1:1:1 for aldehyde, pyrimidine, and chloroacetic acid).
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular conformation of this compound?
- Methodological Answer : SC-XRD analysis using SHELX software (e.g., SHELXL97) is critical for determining bond lengths, angles, and ring puckering. For example, analogous thiazolopyrimidine derivatives show a flattened boat conformation in the pyrimidine ring, with deviations of ~0.2 Å from planarity . Data collection involves Bruker SMART/SAINT systems, and refinement accounts for disordered groups (e.g., ethyl moieties refined with split occupancies). Hydrogen bonding networks (e.g., C–H···O interactions) are analyzed using PLATON or Mercury to identify supramolecular packing .
Q. What spectroscopic techniques validate the purity and structure of synthesized batches?
- Methodological Answer : High-resolution techniques are essential:
- 1H/13C NMR : Confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm).
- FT-IR : Validates carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazole C–S vibrations (~650 cm⁻¹).
- HPLC : Assesses purity (>98% using C18 columns and acetonitrile/water gradients) .
Advanced Research Questions
Q. How do substituents on the aromatic ring influence the compound’s conformational stability?
- Methodological Answer : Substituent effects are studied via SC-XRD and DFT calculations. For instance, 3-methoxyphenyl groups adopt an axially substituted conformation on the pyrimidine ring, creating steric hindrance that distorts the fused thiazole ring. Dihedral angles between aromatic rings (e.g., 80.94° in related structures) quantify planarity deviations . Computational tools (Gaussian, ORCA) model steric/electronic effects, while QTAIM analysis identifies non-covalent interactions .
Q. What strategies resolve crystallographic disorder in derivatives of this compound?
- Methodological Answer : Disordered groups (e.g., ethyl or methoxy moieties) are refined using split occupancy models in SHELXL. For example, a 52:48 occupancy ratio was applied to disordered ethyl groups in a thiazolopyrimidine analog . Constraints (SIMU, DELU) and restraints (FLAT) stabilize refinement. Validation tools (ADDSYM, TWINABS) detect missed symmetry or twinning .
Q. How can structure-activity relationships (SARs) be explored for pharmacological applications?
- Methodological Answer : SAR studies involve synthesizing analogs with varied substituents (e.g., halogens, alkyl chains) and testing biological activity (e.g., IC50 assays). For instance, replacing the 3-methoxyphenyl group with a 4-fluorophenyl moiety in related compounds improved anticancer activity by 30% . Docking studies (AutoDock, Glide) map interactions with target proteins (e.g., IDO1 inhibitors) .
Q. What analytical approaches reconcile contradictory data between crystallographic and spectroscopic results?
- Methodological Answer : Discrepancies (e.g., NMR vs. XRD bond lengths) are addressed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
